4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine;hydrobromide
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Overview
Description
4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features an imidazo[1,2-a]pyridine core, which is known for its significant role in medicinal chemistry due to its biological activity.
Preparation Methods
The synthesis of 4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine;hydrobromide involves several steps, typically starting with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through various synthetic routes, including multicomponent reactions, condensation reactions, and intramolecular cyclizations . The thiazole ring is then introduced through a series of reactions involving carbon–nitrogen bond formation and cyclization . Industrial production methods often employ transition metal catalysis, metal-free oxidation, and photocatalysis strategies to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyridine and thiazole rings, using reagents like alkyl halides
Scientific Research Applications
4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine;hydrobromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine;hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar compounds to 4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine;hydrobromide include other imidazo[1,2-a]pyridine derivatives and thiazole-containing compounds. These compounds share similar structural features and biological activities but may differ in their specific molecular targets and mechanisms of action. Some examples of similar compounds include:
- 4-[[4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-thiazolyl]amino]benzoic acid
- Imidazo[1,2-a]pyrimidine derivatives
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
IUPAC Name |
4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5S.BrH/c1-11-4-6-19-15(8-11)22-18-21-14(10-24-18)17-13(3)20-16-9-12(2)5-7-23(16)17;/h4-10H,1-3H3,(H,19,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECBJWBLZHFGAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC(=CS2)C3=C(N=C4N3C=CC(=C4)C)C.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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